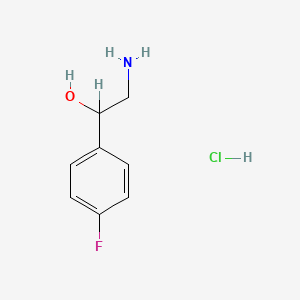

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSJHCBYUNINNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960738 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-28-1 | |

| Record name | Benzyl alcohol, alpha-aminomethyl-p-fluoro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. As a key building block in medicinal chemistry, understanding its fundamental characteristics is crucial for its effective utilization in research and development.

Structural and Physicochemical Profile

This compound is an amino alcohol derivative characterized by a fluorinated phenyl group. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many pharmaceutical and research applications.

The IUPAC name for this compound is 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride.[1] Its structure consists of an ethanolamine backbone attached to a 4-fluorophenyl group, with the amino group protonated by hydrochloric acid.[1] The presence of the fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a distinct and valuable compound in medicinal chemistry.[1][2]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 403-28-1 | [1][3] |

| Molecular Formula | C₈H₁₁ClFNO | [1][3] |

| Molecular Weight | 191.63 g/mol | [1][3] |

| Appearance | White to off-white solid/crystalline powder.[2] | BenchChem, Solubility of Things |

| Melting Point | 182–185°C | [1] |

| Solubility | Soluble in water and other polar solvents.[1][2] Poorly soluble in non-polar solvents.[2] | BenchChem, Solubility of Things |

| Storage Temperature | 2-8°C | [4] |

The molecule possesses a chiral center, and its stereoisomers, such as the (S)-form, can exhibit distinct optical rotations, which is a critical consideration for stereospecific applications in drug development.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and plausible method involves the following key steps:

Synthetic Pathway Overview

A typical synthesis starts with 4-fluorobenzaldehyde, which undergoes a reaction with nitromethane to form an intermediate, 4-fluoro-β-nitrostyrene.[1] This intermediate is then reduced to yield 2-amino-1-(4-fluorophenyl)ethanol.[1] The final step is the treatment with hydrochloric acid to form the stable hydrochloride salt.[1]

Sources

"2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" chemical structure and IUPAC name

This guide provides a comprehensive overview of 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride, a compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, structural characteristics, synthesis, and key applications, offering insights for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Structure

The formal IUPAC name for this compound is 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride .[1] This systematic name precisely describes its molecular architecture:

-

"Ethan-1-ol" forms the backbone, indicating a two-carbon chain with a hydroxyl (-OH) group on the first carbon.

-

"2-amino" specifies an amino (-NH₂) group attached to the second carbon.

-

"1-(4-fluorophenyl)" denotes a phenyl (benzene) ring substituted with a fluorine atom at the para (4th) position, and this entire group is attached to the first carbon of the ethanol backbone.

-

"hydrochloride" indicates that the compound is a salt, formed by the reaction of the basic amino group with hydrochloric acid. This salt formation is crucial as it generally enhances the compound's water solubility and stability, which is highly advantageous for pharmaceutical formulations.[1]

The molecule possesses a chiral center at the carbon atom bonded to both the hydroxyl group and the fluorophenyl group. This means it can exist as different stereoisomers, such as (R)- and (S)-enantiomers, which may have distinct biological activities.[2][3]

The structural formula of this compound is C₈H₁₁ClFNO.[1]

Caption: 2D structure of this compound.

A summary of the key physicochemical properties is presented below. Understanding these properties is fundamental for designing experimental protocols and formulation strategies.

| Property | Value |

| Molecular Formula | C₈H₁₁ClFNO[1] |

| Molecular Weight | 191.63 g/mol [1][4] |

| Appearance | White to off-white crystalline solid[5] |

| Melting Point | 182–185°C[1] |

| Solubility | Soluble in water and polar solvents.[1][5] Poorly soluble in non-polar solvents.[5] |

The presence of the fluorine atom is a noteworthy feature. Fluorine substitution can significantly alter a molecule's properties, including its lipophilicity and metabolic stability, making it a valuable tool in drug design.[5]

Section 2: Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route is outlined below.

A plausible and frequently employed synthetic route involves the following key transformations:

Caption: A common synthetic workflow for the target compound.

The following protocol details a representative method for the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-β-nitrostyrene

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde in a suitable solvent such as methanol.

-

Add nitromethane to the solution.

-

Slowly add a base (e.g., sodium hydroxide) while maintaining the temperature below 20°C.

-

Stir the reaction mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Acidify the mixture and collect the precipitated product by filtration.

Step 2: Reduction to 2-Amino-1-(4-fluorophenyl)ethanol

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).

-

Slowly add a solution of 4-fluoro-β-nitrostyrene in THF to the reducing agent suspension, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and concentrate the filtrate to obtain the crude amino alcohol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-amino-1-(4-fluorophenyl)ethanol in a suitable solvent, such as diethyl ether or isopropanol.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Self-Validating System Insight: Each step of this synthesis should be monitored for completion using appropriate analytical techniques like TLC or HPLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Applications and Research Significance

This compound and its derivatives are valuable compounds in several areas of research and development.

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[5] Its structural motifs, the amino alcohol and the fluorophenyl group, are present in various biologically active molecules. It is particularly relevant in the development of drugs targeting neurological disorders.[5][6][7]

Research has indicated that derivatives of 2-amino-1-(4-fluorophenyl)ethanol may possess a range of biological activities:

-

Antiviral Properties: Some studies have explored the potential of this class of compounds as antiviral agents.[1]

-

Anti-inflammatory Effects: Derivatives have shown promise as anti-inflammatory agents.[1]

-

Neuroprotective Effects: There is evidence to suggest potential neuroprotective benefits, which could be relevant for treating neurodegenerative diseases.[1]

The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, leading to a more favorable pharmacokinetic profile.

Section 4: Conclusion

This compound is a compound with a well-defined chemical structure and significant potential in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is based on established chemical transformations. The unique combination of its functional groups and the presence of a fluorine atom make it a valuable precursor for the development of novel therapeutics. This guide has provided a foundational understanding of its chemical identity, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.

References

-

This compound | 403-28-1. 1

-

(R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. 2

-

2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. 5

-

(1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029. 3

-

2-Amino-1-(4-fluorophenyl)ethanol HCl. 8

-

Buy Online CAS Number 403-28-1 - TRC - this compound. 4

-

2-amino-1-(4-fluorophenyl)-1-ethanol. 9

-

2-amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride. 10

-

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. 7

-

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. 6

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE [sigmaaldrich.com]

- 3. (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 403-28-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-Amino-1-(4-fluorophenyl)ethanol HCl-Molbase [molbase.com]

- 9. theclinivex.com [theclinivex.com]

- 10. parchem.com [parchem.com]

"2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" molecular weight and formula

An In-Depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its fundamental chemical identity, physicochemical properties, established synthesis methodologies, and analytical characterization techniques. Furthermore, it explores the compound's significant role as a versatile building block in drug discovery, highlighting its application in the development of therapeutics for neurological disorders and other conditions. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's scientific and practical attributes.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the structural and physical characteristics of this compound.

Nomenclature and Structural Classification

The compound is systematically named according to IUPAC standards, which precisely describes its molecular architecture.

-

IUPAC Name : 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[1][2]

-

InChI Key : PNSJHCBYUNINNI-UHFFFAOYSA-N[1]

Structurally, this molecule belongs to several chemical classes: it is an amino alcohol , containing both an amine (-NH₂) and a hydroxyl (-OH) group; an aryl fluoride , due to the fluorine atom on the phenyl ring; and a hydrochloride salt , formed by the reaction of the basic amino group with hydrochloric acid.[1] This salt formation is a critical feature, as it significantly enhances the compound's water solubility, a desirable trait for pharmaceutical formulations and biological assays.[1][3]

Core Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 191.63 g/mol | [1][2][4] |

| Appearance | White to off-white or yellow solid/powder | [3][4] |

| Melting Point | 182–185°C | [1] |

| Solubility | Soluble in water and polar solvents | [1] |

| Storage Temperature | 2–8°C | [4] |

The Significance of Stereochemistry

The carbon atom bonded to the hydroxyl group and the 4-fluorophenyl group is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-Amino-1-(4-fluorophenyl)ethanol. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or even contribute to side effects. Consequently, the ability to synthesize stereochemically pure forms of this compound is of paramount importance in drug development.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The choice of a specific pathway is often dictated by the desired yield, purity, and, critically, stereochemical outcome.

Common Synthetic Pathway

A widely referenced method involves a multi-step process starting from 4-fluorobenzaldehyde.[1] This approach is valued for its use of readily available starting materials.

Caption: General synthesis pathway for 2-Amino-1-(4-fluorophenyl)ethanol HCl.

Detailed Experimental Protocol: General Synthesis

This protocol describes a representative, non-stereoselective synthesis.

Step 1: Synthesis of 4-Fluoro-β-nitrostyrene

-

In a reaction vessel, dissolve 4-fluorobenzaldehyde and nitromethane in a suitable solvent like methanol.

-

Add a basic catalyst (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 25°C.

-

Stir the reaction mixture for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into an acidic aqueous solution (e.g., dilute HCl) to precipitate the nitrostyrene intermediate.

-

Filter, wash with water, and dry the solid product.

Step 2: Reduction to the Amino Alcohol

-

Prepare a suspension of a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen).

-

Slowly add a solution of the 4-fluoro-β-nitrostyrene intermediate to the reducing agent suspension, controlling the temperature to prevent an exothermic runaway.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete.[1]

-

Cool the reaction and carefully quench the excess LiAlH₄ by sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

-

Combine the filtrates and evaporate the solvent to yield the crude free base, 2-Amino-1-(4-fluorophenyl)ethanol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amino alcohol free base in a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., HCl in isopropanol) dropwise until the solution becomes acidic.

-

Stir the mixture, allowing the hydrochloride salt to precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.[1]

Asymmetric Synthesis Considerations

For pharmaceutical applications requiring a specific enantiomer, an asymmetric synthesis is necessary. This is often achieved by replacing the general reduction step (Step 2) with an asymmetric transfer hydrogenation. This advanced methodology utilizes a chiral catalyst, such as a Ruthenium complex, in the presence of a hydrogen donor like a formic acid/triethylamine mixture.[5] The choice of catalyst is the critical experimental variable that dictates the stereochemical configuration of the final product, providing a high enantiomeric excess of the desired (R)- or (S)-isomer.[5]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.

Caption: A typical quality control workflow for chemical intermediates.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

-

System Preparation : Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : Prepare a gradient system with Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Sample Preparation : Accurately weigh and dissolve the compound in a suitable diluent (e.g., a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions :

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥99% is often required for pharmaceutical use.[3]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure. For this compound in a solvent like D₂O, the expected ¹H NMR spectrum would show characteristic signals:

-

A multiplet in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring.

-

A signal for the proton on the carbon bearing the hydroxyl group (~4.5-5.0 ppm).

-

Signals for the two protons on the carbon bearing the amino group (~3.0-3.5 ppm).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical precursor and building block for more complex molecules.[1]

Role as a Synthetic Building Block

The molecule's bifunctional nature (amine and alcohol) allows for a wide range of chemical transformations.[1] The amino group can act as a nucleophile for forming new C-N bonds, while the hydroxyl group can be involved in esterification or etherification reactions. This versatility makes it a valuable starting material for constructing libraries of compounds for drug screening.

Investigated Pharmacological Activities of Derivatives

Research has shown that molecules synthesized from this core structure possess a wide range of potential therapeutic applications.

| Therapeutic Area | Finding | Source(s) |

| Neurological Disorders | Serves as an intermediate for drugs targeting the central nervous system, including potential neuroprotective agents. | [1][3] |

| Antiviral | Derivatives have demonstrated the ability to inhibit HIV replication. | [1] |

| Anti-inflammatory | Synthesized derivatives have shown anti-inflammatory properties, suggesting use in conditions like arthritis. | [1] |

| Cardiovascular | Research suggests derivatives may act on adrenergic receptors, indicating a potential role in cardiovascular therapeutics. | [1] |

The presence of the fluorine atom is particularly significant. The C-F bond is strong and can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug. Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its binding affinity to biological targets.[1]

Safety and Handling

Proper handling is essential when working with any chemical intermediate.

-

Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[4]

-

Precautionary Statements : P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage : Store in a tightly sealed container in a cool, dry place at 2-8°C.[4]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile chemical reactivity make it an indispensable building block for the creation of novel and complex molecules. Its primary value lies in its role as a key intermediate in the development of a diverse range of potential therapeutics, particularly for neurological conditions. Continued exploration of this and similar fluorinated intermediates will undoubtedly fuel future innovations in drug discovery and development.

References

- This compound | 403-28-1. (n.d.). Benchchem.

- (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. (n.d.). Sigma-Aldrich.

- 2-Amino-1-(4-fluorophenyl)ethanol HCl. (n.d.). Molbase.

- This compound. (n.d.). LGC Standards.

- 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. (n.d.). Chem-Impex.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2025). SciHorizon.

- Analytical Method Summaries. (n.d.). Source Document.

- Amino acid analysis. (n.d.). US Pharmacopeia (USP).

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties, analytical characterization, and handling considerations for 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS No: 403-28-1). As a key fluorinated amino alcohol, this compound serves as a critical building block in medicinal chemistry and drug development, particularly for agents targeting neurological disorders.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of technical data and field-proven insights to facilitate its effective use in a laboratory setting. We will delve into its structural features, solubility, and stability, while providing validated protocols for its characterization and quality control.

Chemical Identity and Structural Elucidation

Nomenclature and Key Identifiers

-

IUPAC Name: 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[3]

-

CAS Number: 403-28-1[3]

-

Molecular Formula: C₈H₁₁ClFNO[3]

-

Molecular Weight: 191.63 g/mol [3]

-

InChI Key: PNSJHCBYUNINNI-UHFFFAOYSA-N[3]

Structural Analysis

This compound is structurally classified as an aryl fluoride and an amino alcohol hydrochloride salt.[3] The core structure features a chiral center at the carbinol carbon, making stereochemistry a critical consideration for its biological applications. The presence of a fluorine atom at the para-position of the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, which are desirable attributes in drug design.[1][3] The hydrochloride salt form is employed to enhance aqueous solubility and improve handling characteristics, which is a crucial factor for pharmaceutical formulations.[3]

Caption: Structural breakdown of the title compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data presented below have been compiled from reliable sources and are essential for designing experiments, developing formulations, and ensuring safe handling.

Table 1: Summary of Physicochemical Data

| Property | Value | Comments / Source |

|---|---|---|

| Appearance | White to off-white/yellow crystalline solid. | A consistent physical form is an initial indicator of purity.[1][4] |

| Melting Point | 182–185 °C | A sharp melting range is indicative of high purity.[3] |

| Solubility | Soluble in water and other polar solvents. Moderately soluble in alcohols. Poorly soluble in non-polar solvents. | The amino and hydroxyl groups facilitate hydrogen bonding in polar media. The HCl salt form significantly increases aqueous solubility.[1][3] |

| Molecular Weight | 191.63 g/mol | Confirmed via mass spectrometry.[3] |

| Optical Rotation | +27.4° (c = 0.5, H₂O) | This value is specific to the (S)-enantiomer, highlighting the compound's chirality. Stereospecific applications require enantiomeric purity assessment.[3] |

| Storage Temp. | 2-8 °C | Recommended for maintaining long-term chemical stability.[4] |

Analytical Characterization and Quality Control

A multi-faceted analytical approach is non-negotiable for verifying the identity, purity, and quality of research compounds. The following workflow represents a robust, self-validating system for the characterization of this compound.

Caption: A validated analytical workflow for compound characterization.

Chromatographic Analysis for Purity (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) mode, is the industry standard for assessing the purity of small organic molecules. The 4-fluorophenyl group provides a strong chromophore for UV detection. A C18 column is chosen for its hydrophobicity, which effectively retains the compound, while a gradient elution ensures the separation of the main analyte from potential impurities with different polarities.

Protocol 1: HPLC Purity Assessment

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Begin at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Injection Volume: 10 µL.[5]

-

Sample Preparation: Dissolve the compound in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Integrate the peak areas to calculate the purity percentage. The retention time should be compared against a known standard if available.[3]

Spectroscopic Structural Confirmation

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. The expected chemical shifts are highly diagnostic for the assigned structure.

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Expected Shift (δ, ppm) | Rationale / Assignment |

|---|---|---|

| ¹H | ~7.2–7.8 | Aromatic protons of the 4-fluorophenyl group.[3] |

| ¹H | ~4.5 | Methine proton (CH-OH).[3] |

| ¹H | ~3.2 | Methylene protons (CH₂-NH₂).[3] |

| ¹³C | 160-165 (d) | C-F carbon of the phenyl ring. |

| ¹³C | 115-145 | Other aromatic carbons. |

| ¹³C | ~70 | Methine carbon (CH-OH).[6] |

| ¹³C | ~45-55 | Methylene carbon (CH₂-NH₂). |

Rationale: Mass spectrometry provides definitive confirmation of the compound's molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and clearly showing the molecular ion.

Protocol 2: ESI-MS Analysis

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Mode: Positive Ion Mode.

-

Sample Infusion: Introduce the sample (dissolved in methanol or acetonitrile/water) via direct infusion or post-HPLC column.

-

Data Acquisition: Scan for the molecular ion [M+H]⁺.

-

Expected Ion: For the free base (C₈H₁₀FNO), the expected monoisotopic mass is 155.07. The detected ion should correspond to this value.

Synthesis, Stability, and Handling

Overview of Synthetic Route

Rationale: Understanding the synthesis is crucial for anticipating potential impurities. A common and efficient pathway involves the reduction of a nitrostyrene intermediate. This process highlights potential starting materials or by-products that could be present in the final material.

Caption: A typical synthetic pathway for the title compound.[3]

Stability and Storage

Chemical stability is paramount for the integrity of experimental results.[7] As an amino alcohol, this compound may be susceptible to oxidation over time, especially if exposed to air and light. The hydrochloride salt form is generally more stable than the free base.

-

Storage: Store at 2-8 °C in a tightly sealed container, protected from light and moisture.[4]

-

Solution Stability: Solution stability studies are recommended, especially if stock solutions are to be stored for extended periods.[7] Degradation can be monitored by re-analyzing the solution by HPLC over time.

Safety and Handling Precautions

Adherence to safety protocols is mandatory when handling any chemical.

Applications in Research and Development

This compound is not typically an end-product but a valuable intermediate. Its bifunctional nature (amino and hydroxyl groups) allows it to serve as a versatile scaffold in organic synthesis.[3]

-

Pharmaceutical Development: It is a key building block for synthesizing more complex bioactive molecules. It has been investigated for its role in developing compounds with potential antiviral, anti-inflammatory, and neuroprotective effects.[3] Its structural similarity to neurotransmitter analogs makes it particularly relevant in the development of drugs for neurological disorders.[1][2]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. Its enhanced aqueous solubility, defined structure, and reactive functional groups provide a solid foundation for its use as a synthetic intermediate. By employing the robust analytical workflows and adhering to the handling and storage guidelines detailed in this guide, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

-

2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Solubility of Things. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Analytical Method Summaries. California State Water Resources Control Board. [Link]

-

STABILITY: PHYSICAL AND CHEMICAL. Wiley. [Link]

-

2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3. Chemsrc. [Link]

-

(1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029. PubChem. [Link]

-

1 - Supplementary Information. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 403-28-1 | Benchchem [benchchem.com]

- 4. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

"2-Amino-1-(4-fluorophenyl)ethanol hydrochloride" solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 403-28-1), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular determinants of its solubility, provides qualitative and quantitative data, and outlines robust experimental protocols for its determination.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges, many of which are dictated by the compound's fundamental physicochemical properties. Among these, solubility stands as a cornerstone parameter that profoundly influences a drug's bioavailability, formulation design, and overall efficacy.[1] this compound is a significant building block in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules.[2][3] A thorough understanding of its solubility in both aqueous and organic media is therefore not merely academic; it is a prerequisite for efficient process development, formulation, and successful preclinical evaluation.

This guide synthesizes available data to provide a detailed solubility profile, explaining the causal relationships between molecular structure and solvent interactions, and equipping the reader with field-proven methodologies for empirical validation.

Molecular Profile and Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its molecular structure. The IUPAC name, 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride, systematically describes this structure.[2]

-

Ethanol Backbone: A two-carbon chain with a hydroxyl (-OH) group at the first position.

-

Functional Groups: An amino (-NH₂) group at the second position and a 4-fluorophenyl group at the first position.

-

Salt Form: The hydrochloride salt is formed by the protonation of the basic amino group.

The interplay between these features governs its interaction with different solvents:

-

Polar Groups: The hydroxyl (-OH) and the protonated amino (-NH3+) groups are highly polar and capable of forming strong hydrogen bonds. This is the primary driver for its solubility in polar protic solvents, most notably water.[4]

-

Aromatic System: The 4-fluorophenyl ring is a non-polar, lipophilic moiety. This part of the molecule favors interactions with less polar or non-polar organic solvents.

-

Hydrochloride Salt: The conversion of the free base to a hydrochloride salt is a common strategy in pharmaceutical development to dramatically enhance aqueous solubility.[2] The salt readily dissociates in water, yielding charged species that are more easily solvated by water molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 403-28-1 | [5] |

| Molecular Formula | C₈H₁₀FNO · HCl | [5] |

| Molecular Weight | 191.63 g/mol | [2][5] |

| Appearance | White to off-white or yellow solid/crystalline powder | [4] |

| Melting Point | 182–185°C | [2] |

| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanol;hydrochloride | [2][5] |

Aqueous Solubility Profile

This compound is generally described as being soluble in water.[2][4] This solubility is a direct consequence of the ionic nature of the hydrochloride salt and the presence of hydrogen-bonding hydroxyl and amino groups.

Factors Influencing Aqueous Solubility

The aqueous solubility is not a single, fixed value but is influenced by several environmental factors. Understanding these factors is crucial for controlling dissolution and preventing precipitation in formulations.

-

Effect of pH: As the hydrochloride salt of a weak base (the amino group), the compound's solubility is highly dependent on pH. In acidic to neutral conditions (pH < 7), the amino group remains protonated (-NH3+), promoting high solubility. As the pH increases and surpasses the pKa of the amine, the equilibrium shifts towards the uncharged free base, which is significantly less water-soluble and may precipitate.

-

Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined for specific formulation and storage conditions.

-

Ionic Strength: The presence of other salts in the solution can affect solubility through the "common ion effect" or "salting out," potentially reducing solubility at high salt concentrations.

Caption: Key factors modulating the aqueous solubility of the target compound.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the balance between the polar (amino alcohol hydrochloride) and non-polar (fluorophenyl) parts of the molecule. A solvent's ability to disrupt the crystal lattice of the solid and solvate the individual ions or molecules determines the extent of dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be moderately to highly soluble in simple alcohols.[4] These solvents can engage in hydrogen bonding with the amino and hydroxyl groups and can solvate the chloride ion, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, versatile solvents. Given their high polarity, they are likely to be effective at dissolving the compound. Many pharmaceutical compounds are screened for kinetic solubility from DMSO stock solutions.[6]

-

Non-polar Solvents (e.g., Toluene, Hexane): The compound is expected to be poorly soluble or insoluble in non-polar solvents.[4] These solvents lack the ability to form hydrogen bonds or effectively solvate the charged ions, and their interaction with the lipophilic phenyl ring is insufficient to overcome the strong intermolecular forces in the solid crystal lattice.

Table 2: Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Moderate | Strong hydrogen bonding interactions with -OH and -NH3+ groups. |

| Polar Aprotic | DMSO, DMF | High / Moderate | Strong dipole-dipole interactions effectively solvate the molecule. |

| Low-Polarity | Dichloromethane, Chloroform | Low | Insufficient polarity to effectively solvate the ionic salt form. |

| Non-polar | Toluene, Hexanes | Poor / Insoluble | Lack of favorable intermolecular interactions to overcome crystal lattice energy. |

Protocols for Experimental Solubility Determination

Theoretical understanding must be validated by empirical data. The choice of method depends on the stage of development, balancing throughput, accuracy, and the type of information required (kinetic vs. thermodynamic).

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This is the gold-standard method for determining the intrinsic, thermodynamic equilibrium solubility of a compound.[6][7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Principle & Causality: This method ensures that the system reaches its lowest energy state, providing a true measure of the compound's intrinsic solubility under specific conditions (e.g., temperature, pH). This value is critical for biopharmaceutical classification (BCS) and developing robust formulations.[7]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time must be sufficient to reach a steady state, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and is typically achieved by centrifugation (e.g., 15 min at >10,000 g) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) from the measured concentration and the dilution factor.

Caption: A generalized workflow for determining equilibrium solubility.

Kinetic Solubility Determination by Nephelometry

This high-throughput screening method measures the concentration at which a compound precipitates when added from a concentrated organic stock (usually DMSO) into an aqueous buffer.

Principle & Causality: This technique does not measure true equilibrium solubility. Instead, it provides an estimate of how readily a compound will precipitate from a supersaturated solution, which is relevant for early discovery where compounds are often tested from DMSO stocks. The measurement is based on detecting light scattering from the solid particles that form upon precipitation.[1]

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Precipitation & Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Analysis: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Conclusion

This compound demonstrates a solubility profile characteristic of a pharmaceutical salt of a small molecule containing both polar and non-polar functionalities. It is readily soluble in water, particularly under acidic to neutral pH conditions, a direct benefit of its hydrochloride salt form. Its solubility extends to polar organic solvents like alcohols and DMSO, while it remains poor in non-polar media.

For professionals in drug development, a precise and context-aware understanding of this solubility is paramount. The choice between thermodynamic and kinetic solubility measurements should be guided by the specific scientific question at hand—whether it relates to intrinsic biopharmaceutical properties or behavior in high-throughput screening assays. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and relevant solubility data to accelerate research and development.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. Solubility of Things. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy Online CAS Number 403-28-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride Derivatives

Introduction

This technical guide provides a comprehensive exploration of the mechanism of action of derivatives of 2-amino-1-(4-fluorophenyl)ethanol hydrochloride. This core scaffold, a fluorinated phenylethanolamine, is a key pharmacophore in the development of neurologically active agents. The strategic incorporation of a fluorine atom on the phenyl ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[1][2] This guide will delve into the primary molecular target of these derivatives, the norepinephrine transporter (NET), and discuss their broader pharmacological profile, including interactions with other monoamine transporters and adrenergic receptors. We will also provide detailed, field-proven experimental protocols for researchers to investigate the mechanism of action of novel analogs based on this scaffold.

Core Molecular Structure and its Significance

The foundational structure of this compound features a phenylethanolamine backbone. This structure is a well-established motif in many biologically active compounds.[3] The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a critical property for pharmaceutical development and in vitro assays.[4] The para-substitution of a fluorine atom on the phenyl ring is a key modification that can significantly alter the molecule's electronic properties and lipophilicity, thereby modulating its biological activity and pharmacokinetic profile.[3]

Primary Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action for many derivatives of 2-amino-1-(4-fluorophenyl)ethanol is the inhibition of the norepinephrine transporter (NET). The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates noradrenergic signaling.[5] By blocking this transporter, these compounds increase the concentration of norepinephrine in the synapse, leading to enhanced and prolonged activation of adrenergic receptors. This mechanism is the basis for the therapeutic effects of many antidepressant and ADHD medications.[6]

The interaction of these derivatives with the norepinephrine transporter can be quantified through various in vitro and cellular assays, which will be detailed in the experimental protocols section of this guide.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of the norepinephrine transporter.

Structure-Activity Relationship (SAR) and Selectivity Profile

The pharmacological activity of 2-amino-1-(4-fluorophenyl)ethanol derivatives is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact potency at the norepinephrine transporter and selectivity over other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Key Structural Modifications and Their Effects:

-

Substitution on the Amino Group: The nature of the substituent on the nitrogen atom can influence potency and selectivity. Larger, bulky groups may decrease affinity for the norepinephrine transporter.

-

Stereochemistry: The chiral center at the carbon bearing the hydroxyl group is critical for activity. Often, one enantiomer will exhibit significantly higher affinity for the transporter than the other.[5][7]

-

Aromatic Ring Substitutions: While the parent compound has a fluorine at the 4-position, additional substitutions on the phenyl ring can modulate activity. The position of the fluorine atom itself has been shown to markedly alter adrenergic properties in similar compounds.[8]

Selectivity Profile

A crucial aspect of drug development is the selectivity of a compound for its intended target. Derivatives of 2-amino-1-(4-fluorophenyl)ethanol should be profiled for their activity at DAT and SERT to determine their selectivity for NET. A high degree of selectivity for NET is often desirable to minimize off-target side effects. For instance, compounds that also potently inhibit DAT may have a higher potential for abuse.[1][9]

Furthermore, it is important to assess the interaction of these derivatives with adrenergic receptor subtypes (α1, α2, β1, β2, β3) to understand their full pharmacological profile. Some compounds may act as agonists or antagonists at these receptors, which could contribute to their overall therapeutic effects or side effect profile.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the mechanism of action of 2-amino-1-(4-fluorophenyl)ethanol derivatives.

Protocol 1: Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the norepinephrine transporter.

Workflow Diagram:

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[10]

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a known concentration of a radioligand specific for NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound.[11]

-

To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known NET inhibitor (e.g., desipramine).

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[11]

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

-

Quantification of Radioactivity:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data Summary Table:

| Compound | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity | NET/SERT Selectivity |

| Derivative A | Value | Value | Value | Ratio | Ratio |

| Derivative B | Value | Value | Value | Ratio | Ratio |

| Desipramine (Control) | Value | Value | Value | Ratio | Ratio |

Protocol 2: Functional Norepinephrine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Workflow Diagram:

Step-by-Step Methodology:

-

Cell Culture:

-

Plate HEK293 cells stably expressing hNET in a 24- or 96-well plate and allow them to adhere overnight.[4]

-

-

Uptake Assay:

-

Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of the test compound for a specified time.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled norepinephrine (e.g., [³H]NE).

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.[4]

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]NE taken up by the cells at each concentration of the test compound.

-

Plot the percentage of inhibition of [³H]NE uptake versus the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Quantitative Data Summary Table:

| Compound | NET Uptake IC50 (nM) | DAT Uptake IC50 (nM) | SERT Uptake IC50 (nM) |

| Derivative A | Value | Value | Value |

| Derivative B | Value | Value | Value |

| Desipramine (Control) | Value | Value | Value |

Protocol 3: Adrenergic Receptor Activity Assay (Functional Cell-Based Assay)

This protocol assesses whether the test compounds have agonist or antagonist activity at α and β adrenergic receptors.

Workflow Diagram:

Step-by-Step Methodology:

-

Cell Culture:

-

Use cell lines stably expressing a specific adrenergic receptor subtype (e.g., α1A, α2A, β1, β2). These cell lines are often engineered to report receptor activation through a measurable signal, such as changes in intracellular calcium or cyclic AMP (cAMP).[12]

-

-

Agonist Mode Assay:

-

Plate the cells and add varying concentrations of the test compound.

-

Incubate for a specified time.

-

Measure the downstream signal (e.g., fluorescence for calcium or luminescence for cAMP).

-

An increase in the signal indicates agonist activity. Determine the EC50 value.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a known agonist for the specific receptor at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate and measure the downstream signal.

-

A decrease in the agonist-induced signal indicates antagonist activity. Determine the IC50 value.

-

Quantitative Data Summary Table:

| Compound | α1A AR (EC50/IC50, nM) | α2A AR (EC50/IC50, nM) | β1 AR (EC50/IC50, nM) | β2 AR (EC50/IC50, nM) |

| Derivative A | Value | Value | Value | Value |

| Derivative B | Value | Value | Value | Value |

| Isoproterenol (β agonist) | Value | Value | Value | Value |

| Phentolamine (α antagonist) | Value | Value | Value | Value |

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential for modulating the central nervous system. Their primary mechanism of action as norepinephrine reuptake inhibitors positions them as valuable candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of their structure-activity relationships and selectivity profile, as determined by the experimental protocols outlined in this guide, is essential for advancing these compounds through the drug discovery and development pipeline. This guide serves as a foundational resource for researchers dedicated to elucidating the intricate molecular mechanisms of this important chemical series.

References

-

Assay Protocol Book - PDSP. (n.d.). Retrieved January 16, 2026, from [Link]

- Kirk, K. L., et al. (1987). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 30(3), 514-519.

- Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 73-82.

- Hagan, C. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 649-658.

-

Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

- Rizvi, K., et al. (2019). A functional cell-based bioassay for assessing adrenergic autoantibody activity in postural tachycardia syndrome.

- Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157.

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

- Keller, M., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Biomolecules, 12(10), 1507.

-

Radioligand Binding Studies | Springer Nature Experiments. (n.d.). Retrieved January 16, 2026, from [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

(1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1084-1115.

Sources

- 1. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioivt.com [bioivt.com]

- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

The Strategic Introduction of Fluorine: A Deep Dive into the Biological Activity of Fluorinated Phenylethanolamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The substitution of hydrogen with fluorine in phenylethanolamine scaffolds has emerged as a potent strategy in medicinal chemistry to modulate pharmacological activity. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of fluorinated phenylethanolamines. We will explore the nuanced effects of fluorine substitution on adrenergic receptor affinity and selectivity, delving into the mechanistic underpinnings of these observations. Detailed experimental protocols for key in vitro assays are provided to equip researchers with the practical knowledge required to assess the biological activity of these compounds. Furthermore, this guide will touch upon the pharmacokinetic implications and toxicological considerations of incorporating fluorine into these bioactive molecules, offering a holistic perspective for drug discovery and development.

Introduction: The Power of Fluorine in Modulating Bioactivity

Phenylethanolamines are a class of compounds that form the backbone of many endogenous neurotransmitters, such as norepinephrine and epinephrine, and a wide array of synthetic drugs.[1] Their interaction with adrenergic receptors makes them critical players in regulating physiological processes, including heart rate, blood pressure, and metabolism. The strategic incorporation of fluorine, the most electronegative element, into the phenylethanolamine structure can dramatically alter its physicochemical properties.[2][3][4] This seemingly minor modification can lead to profound changes in a molecule's biological activity by influencing its conformation, metabolic stability, and binding affinity to target receptors.[2][3][4] Fluorine's unique attributes, including its small van der Waals radius (similar to hydrogen) and the high strength of the carbon-fluorine bond, allow it to serve as a valuable tool for fine-tuning the pharmacological profile of phenylethanolamines.[2] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of fluorinated phenylethanolamines, with a focus on their interactions with adrenergic receptors.

Synthetic Strategies for Fluorinated Phenylethanolamines

The precise placement of fluorine on the phenylethanolamine scaffold is crucial for achieving the desired pharmacological effects. Several synthetic strategies have been developed to introduce fluorine at specific positions on the aromatic ring.

Synthesis of Ring-Fluorinated Phenylethanolamines

A common approach to synthesizing ring-fluorinated phenylethanolamines involves the use of appropriately fluorinated precursors. For instance, 2-fluoro-, 4-fluoro-, and 6-fluorophenylephrine have been synthesized from their corresponding fluorinated 3-hydroxybenzaldehydes.[5] A key challenge in this approach is the regioselective synthesis of these fluorinated benzaldehydes. One effective method involves the regioselective lithiation of protected fluorobenzenes. For example, new routes to 2-fluoro- and 6-fluoro-3-hydroxybenzaldehydes have been developed based on the regioselective lithiation of 2- and 4-[(dimethyl-tert-butylsilyl)oxy]fluorobenzene ortho to the fluorine atom.[5]

This protocol provides a general workflow for the regioselective lithiation of a protected fluorobenzene, a key step in the synthesis of fluorinated phenylethanolamine precursors.

-

Protection of the Hydroxyl Group: The hydroxyl group of the starting fluorophenol is protected with a suitable protecting group, such as a dimethyl-tert-butylsilyl group, to prevent its reaction during the lithiation step.

-

Lithiation: The protected fluorobenzene is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as n-butyllithium, is then added dropwise to effect regioselective lithiation ortho to the fluorine atom.

-

Formylation: An electrophile, such as N,N-dimethylformamide (DMF), is added to the reaction mixture to introduce a formyl group at the lithiated position, yielding the desired fluorinated benzaldehyde after acidic workup.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., with a fluoride source like tetrabutylammonium fluoride for a silyl protecting group) to yield the fluorinated hydroxybenzaldehyde.

-

Conversion to Phenylethanolamine: The resulting fluorinated hydroxybenzaldehyde can then be converted to the corresponding phenylethanolamine through established synthetic routes, such as reaction with a cyanide source followed by reduction.

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of ring-fluorinated phenylethanolamines.

Biological Activity and Structure-Activity Relationships (SAR)

The introduction of fluorine into the phenylethanolamine nucleus can profoundly impact its interaction with adrenergic receptors, leading to alterations in potency and selectivity.

Adrenergic Receptor Subtypes and Signaling Pathways

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines. They are broadly classified into two main groups: α- and β-adrenergic receptors, each with several subtypes (α1, α2, β1, β2, β3).

-

α1-Adrenergic Receptors: Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels.

-

α2-Adrenergic Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Signaling Pathway Diagram

Caption: Simplified signaling pathways of adrenergic receptor subtypes.

Impact of Fluorine Position on Receptor Affinity and Selectivity

The position of the fluorine atom on the phenyl ring of phenylethanolamines has a dramatic effect on their affinity and selectivity for different adrenergic receptor subtypes.

A study on ring-fluorinated phenylephrine analogues revealed the following order of potency as α1-adrenergic agonists: 6-FPE > PE > 4-FPE > 2-FPE.[5] This same trend was observed in radioligand displacement assays for both α1- and α2-adrenergic receptors.[5] In contrast, for β-adrenergic receptors, the order of potency for displacement of a β-specific radioligand was 2-FPE > 4-FPE = PE >> 6-FPE.[5] These findings highlight that 6-fluorophenylephrine (6-FPE) is a more potent and selective agonist for α-adrenergic receptors compared to its parent compound, phenylephrine.[5] The enhanced α-selectivity of 6-FPE is thought to be due to conformational changes induced by electrostatic repulsion between the fluorine atom and the benzylic hydroxyl group.[5]

Table 1: Relative Potency of Fluorinated Phenylephrine Analogs at Adrenergic Receptors

| Compound | α1-Adrenergic Agonist Potency | β-Adrenergic Receptor Binding Affinity |

| 6-Fluorophenylephrine (6-FPE) | ++++ | + |

| Phenylephrine (PE) | +++ | ++ |

| 4-Fluorophenylephrine (4-FPE) | ++ | ++ |

| 2-Fluorophenylephrine (2-FPE) | + | +++ |

(Based on data from Kirk et al.[5])

In Vitro Biological Evaluation

A robust in vitro pharmacological characterization is essential to understand the biological activity of novel fluorinated phenylethanolamines. This typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays to assess agonist or antagonist activity.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[7][8][9] These assays involve incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.[7][8] The ability of the test compound (the fluorinated phenylethanolamine) to displace the radioligand from the receptor is then measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from tissues or cultured cells through homogenization and differential centrifugation.[7]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Prazosin for α1 receptors), and varying concentrations of the unlabeled test compound.[7]

-

Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[7]

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

This assay measures the accumulation of inositol phosphates, the downstream products of α1-adrenergic receptor activation.[10]

-

Cell Labeling: Cells expressing the α1-adrenergic receptor are pre-labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[10]

-

Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

-

Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and the amount of radioactivity in each fraction is quantified.[10] An increase in [3H]-inositol phosphates indicates an agonistic effect.

This assay measures changes in intracellular cAMP levels, which are modulated by α2- (inhibitory) and β- (stimulatory) adrenergic receptor activation.[6][11][12][13][14]

-

Cell Culture: Cells expressing the adrenergic receptor of interest are cultured in appropriate media.

-

Stimulation:

-

For β-agonists: Cells are stimulated with varying concentrations of the test compound.

-

For α2-agonists: Cells are co-stimulated with a known adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test compound.[6]

-

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.[12]

Experimental Workflow Diagram

Caption: Workflow for the in vitro biological evaluation of fluorinated phenylethanolamines.

Pharmacokinetic and Toxicological Considerations

The introduction of fluorine can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of phenylethanolamines, as well as their toxicological profile.

Pharmacokinetic (ADME) Properties

Fluorination is a well-established strategy to improve the metabolic stability of drug candidates.[2][15][16] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to a longer half-life and improved oral bioavailability.[17] Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[17][18][19] However, the effect of fluorination on ADME properties is highly dependent on the position and number of fluorine atoms.

Toxicological Profile

While fluorination can offer many advantages in drug design, it is also important to consider the potential for toxicity. The metabolic fate of fluorinated compounds is a key consideration, as the release of fluoride ions or the formation of toxic metabolites can lead to adverse effects.[20] For example, the metabolism of some fluorinated compounds can lead to the formation of fluoroacetate, a potent metabolic poison.[20] Therefore, a thorough toxicological assessment, including in vitro and in vivo studies, is essential for any new fluorinated drug candidate.[21][22][23]

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylethanolamine scaffold is a powerful tool for modulating their biological activity. By carefully considering the position of fluorination, it is possible to fine-tune the affinity and selectivity of these compounds for different adrenergic receptor subtypes, leading to the development of novel therapeutic agents with improved pharmacological profiles. The in-depth understanding of the synthesis, biological evaluation, and SAR of fluorinated phenylethanolamines, as outlined in this guide, will continue to drive innovation in this important area of medicinal chemistry. Future research will likely focus on the development of more sophisticated synthetic methods for the precise introduction of fluorine, as well as the use of computational modeling to better predict the effects of fluorination on receptor binding and ADME properties.[24][25][26][27][28][29]

References

-

Kirk, K. L., Olubajo, O., Buchhold, K., Lewandowski, G. A., Gusovsky, F., McCulloh, D., Daly, J. W., & Creveling, C. R. (1988). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 31(10), 1963-1968. [Link]

-